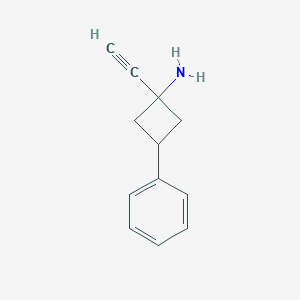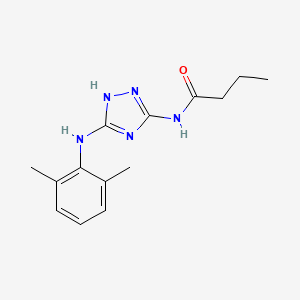![molecular formula C6H5N5O3 B12930936 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione CAS No. 46278-84-6](/img/structure/B12930936.png)
6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine ring.
Pyrimidino[4,5-d][1,3]oxazine: A compound with an additional oxygen atom in the ring system.
Uniqueness
6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of an amino group at position 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
46278-84-6 |
|---|---|
Molecular Formula |
C6H5N5O3 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione |
InChI |
InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14) |
InChI Key |
SWGXUPWNENQSSE-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


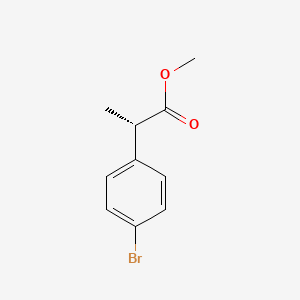
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)

![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
![1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12930887.png)
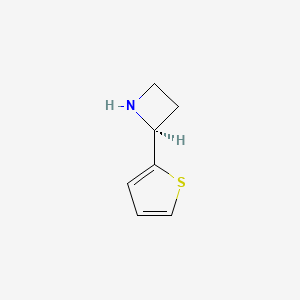


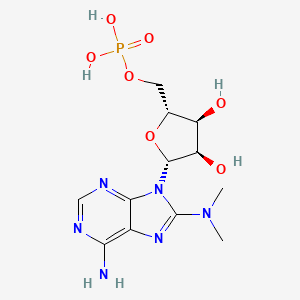
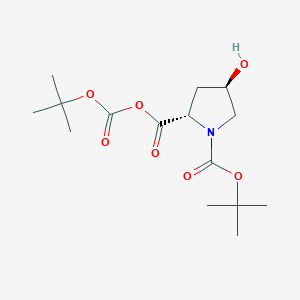
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)

